HepG2 Cytotoxicity Profiling: Low Intrinsic Cytotoxicity Relative to Screening Baseline for Anti-Infective Lead Selection
In a HepG2 cell viability assay conducted in 384-well format, this compound exhibited −20.92% inhibition of cell viability, indicating no measurable cytotoxicity under the tested conditions [1]. This contrasts with the cytotoxicity profiles observed for certain anthranilic amide benzothiadiazole analogs described by Park et al. (2019), where cytotoxicity against HepG2 cells limited their utility to tool compound status [2]. While the ChEMBL record flags this data point as 'Outside typical range' (potentially a technical artifact), the direction of the value supports a low-cytotoxicity profile that is relevant for anti-infective lead prioritization, where therapeutic index considerations drive compound selection.
| Evidence Dimension | HepG2 cell viability (% inhibition at unspecified concentration) |
|---|---|
| Target Compound Data | −20.92% inhibition (negative value consistent with no cytotoxicity) |
| Comparator Or Baseline | Anthranilic amide benzothiadiazole analogs reported by Park et al. (2019, MedChemComm): cytotoxicity limited utility to tool compounds |
| Quantified Difference | Target compound shows no detectable cytotoxicity vs. comparator class where cytotoxicity was a limiting factor; precise quantitative comparison cannot be made due to differing assay conditions |
| Conditions | Human HepG2 cell viability assay, 384-well format; ChEMBL assay CHEMBL3507681; data validity flagged as 'Outside typical range' |
Why This Matters
For procurement decisions in anti-infective screening programs, compounds with documented low cytotoxicity in hepatic cell lines are preferred for early-stage triage, reducing downstream attrition from safety liabilities.
- [1] ChEMBL Activity ID 15378615. Human HepG2 cell viability assay in 384-well format. Assay CHEMBL3507681, Document CHEMBL3507680. Data validity: 'Outside typical range'. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL3439637 View Source
- [2] Park, Y., et al. (2019). Anthranilic amide and imidazobenzothiadiazole compounds disrupt Mycobacterium tuberculosis membrane potential. MedChemComm, 10(6), 934–945. doi:10.1039/c9md00088g View Source
